molecular formula C13H18OS B13218000 6-Methyl-3-(2-methylphenyl)thian-3-ol

6-Methyl-3-(2-methylphenyl)thian-3-ol

Katalognummer: B13218000
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: DABXLOAZQLTIRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-3-(2-methylphenyl)thian-3-ol is an organic compound with the molecular formula C₁₃H₁₈OS It is a thian-3-ol derivative, characterized by a thian-3-ol ring substituted with a methyl group at the 6th position and a 2-methylphenyl group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-methylphenyl)thian-3-ol typically involves the following steps:

    Formation of the Thian-3-ol Ring: The thian-3-ol ring can be synthesized through a cyclization reaction involving appropriate precursors such as thiols and aldehydes or ketones.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-3-(2-methylphenyl)thian-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

6-Methyl-3-(2-methylphenyl)thian-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Methyl-3-(2-methylphenyl)thian-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methyl-3-(3-methylphenyl)thian-3-ol: Similar structure with the methylphenyl group at a different position.

    6-Methyl-3-(4-methylphenyl)thian-3-ol: Another isomer with the methylphenyl group at the 4th position.

Uniqueness

6-Methyl-3-(2-methylphenyl)thian-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methylphenyl group can affect the compound’s interaction with molecular targets and its overall properties.

Eigenschaften

Molekularformel

C13H18OS

Molekulargewicht

222.35 g/mol

IUPAC-Name

6-methyl-3-(2-methylphenyl)thian-3-ol

InChI

InChI=1S/C13H18OS/c1-10-5-3-4-6-12(10)13(14)8-7-11(2)15-9-13/h3-6,11,14H,7-9H2,1-2H3

InChI-Schlüssel

DABXLOAZQLTIRA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CS1)(C2=CC=CC=C2C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.